![molecular formula C17H23NO3 B587252 (4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3 CAS No. 1329812-07-8](/img/structure/B587252.png)
(4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3, also known as 4-Benzyl-3-α-methyl-1-oxohexyl-2-oxazolidinone-d3, is a synthetic organic compound used in scientific research. It has a wide range of applications in the fields of biochemistry, physiology, and pharmacology. This compound is used as a tool to study the structure and function of proteins, to understand the mechanism of action of drugs, and to investigate the biochemical and physiological effects of various compounds.
Scientific Research Applications
(4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3α-methyl-1-oxohexyl-2-oxazolidinone-d3 has a wide range of applications in scientific research. It is used to study the structure and function of proteins, to understand the mechanism of action of drugs, and to investigate the biochemical and physiological effects of various compounds. It is also used in the development of new drugs and in the investigation of the effects of drugs on the human body. Additionally, this compound is used in the laboratory to study the structure and function of proteins and to investigate the biochemical and physiological effects of various compounds.
Mechanism of Action
The mechanism of action of (4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3α-methyl-1-oxohexyl-2-oxazolidinone-d3 is not yet fully understood. However, it is believed that the compound binds to specific proteins in the body, which then triggers a cascade of biochemical reactions that lead to the desired effects. It is also believed that the compound modulates the activity of certain enzymes, which then leads to the desired effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3α-methyl-1-oxohexyl-2-oxazolidinone-d3 are not yet fully understood. However, it is believed that the compound has an effect on the activity of certain enzymes, which then leads to the desired effects. Additionally, it is believed that the compound modulates the activity of certain proteins, which then leads to the desired effects.
Advantages and Limitations for Lab Experiments
The main advantage of using (4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3α-methyl-1-oxohexyl-2-oxazolidinone-d3 in laboratory experiments is that it is a relatively safe and non-toxic compound. Additionally, it is a relatively inexpensive compound that is easy to synthesize and store. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood. Additionally, the compound has a relatively short half-life, which means that it needs to be used quickly after synthesis.
Future Directions
There are several future directions for the use of (4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3α-methyl-1-oxohexyl-2-oxazolidinone-d3 in scientific research. These include further investigation into its mechanism of action, the development of new drugs based on the compound, and the investigation of the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential of the compound as a therapeutic agent. Finally, further research could be done to investigate the potential of the compound as a diagnostic agent.
Synthesis Methods
(4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3α-methyl-1-oxohexyl-2-oxazolidinone-d3 can be synthesized by a three-step process involving the reaction of 1-bromohexane with methyl iodide, followed by the addition of benzyl bromide, and finally the reaction of the resulting intermediate with sodium hydroxide. The reaction of 1-bromohexane with methyl iodide yields the intermediate 1-methylhexane-2-ol, which is then reacted with benzyl bromide to form the desired compound. Finally, the intermediate is reacted with sodium hydroxide to produce the final product.
properties
IUPAC Name |
(4S)-4-benzyl-3-[(2S)-2-(trideuteriomethyl)hexanoyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-3-4-8-13(2)16(19)18-15(12-21-17(18)20)11-14-9-6-5-7-10-14/h5-7,9-10,13,15H,3-4,8,11-12H2,1-2H3/t13-,15-/m0/s1/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOKDWJKCCPINR-FMUHRGQQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CCCC)C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-Benzyl-3-[(2S)-2-(trideuteriomethyl)hexanoyl]-1,3-oxazolidin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.